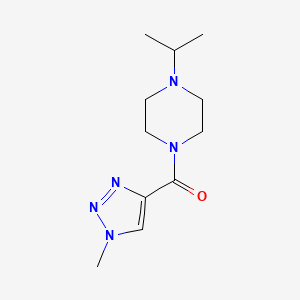
(4-Ethoxy-1,1-dioxothian-4-yl)methanamine;hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(4-Ethoxy-1,1-dioxothian-4-yl)methanamine hydrochloride, also known as EDDMAM, is a chemical compound that has gained attention in the field of scientific research due to its potential applications in various fields. EDDMAM is a thiohydantoin derivative that has been synthesized and studied for its biological properties.
Scientific Research Applications
Chromatographic Techniques and Complexation
Research conducted by Geue and Searle (1983) illustrates the use of similar compounds in chromatographic techniques. They describe the synthesis of various polyamines and their isolation using cation-exchange chromatography and selective complexation methods. This study underlines the significance of chromatographic techniques in isolating and purifying complex compounds, which might be applicable to the study of (4-Ethoxy-1,1-dioxothian-4-yl)methanamine;hydrochloride (Geue & Searle, 1983).
Medical Applications in Treating Cerebral Conditions
Zuccarello et al. (1996) discuss the application of endothelin receptor antagonists in preventing cerebral vasospasm, a condition associated with subarachnoid hemorrhage. Although not directly related to (4-Ethoxy-1,1-dioxothian-4-yl)methanamine;hydrochloride, this research suggests the potential for similar compounds in medical applications, particularly in treating cerebral conditions (Zuccarello et al., 1996).
Photochemical Applications
Basu et al. (2014) explored the photochemical properties of Iron(III) complexes. They synthesized various complexes and studied their photocytotoxic properties, which could have implications for the study of (4-Ethoxy-1,1-dioxothian-4-yl)methanamine;hydrochloride in the context of light-induced reactions and applications in imaging and medicine (Basu et al., 2014).
Synthesis and Antimicrobial Applications
Thomas, Adhikari, and Shetty (2010) highlight the synthesis of quinoline derivatives and their potential antimicrobial activities. This study indicates the role similar compounds could play in antimicrobial research, which might be relevant for (4-Ethoxy-1,1-dioxothian-4-yl)methanamine;hydrochloride (Thomas, Adhikari, & Shetty, 2010).
properties
IUPAC Name |
(4-ethoxy-1,1-dioxothian-4-yl)methanamine;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17NO3S.ClH/c1-2-12-8(7-9)3-5-13(10,11)6-4-8;/h2-7,9H2,1H3;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VFZHQUIZSCFRIW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1(CCS(=O)(=O)CC1)CN.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18ClNO3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.75 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-Ethoxy-1,1-dioxothian-4-yl)methanamine;hydrochloride | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[4-(propan-2-yl)phenoxy]-N-[4-(1H-pyrazol-1-yl)cyclohexyl]acetamide](/img/structure/B2353937.png)
![6-Benzyl-2-(4-(methylthio)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2353938.png)

![N-(3-fluoro-4-methylphenyl)-2-[[1-(furan-2-ylmethyl)-2-oxo-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl]sulfanyl]acetamide](/img/structure/B2353940.png)


![4-chloro-3-nitro-N-[3-(trifluoromethyl)phenyl]benzene-1-sulfonamide](/img/structure/B2353946.png)

![N-[4-(morpholin-4-yl)phenyl]-2,3-dihydro-1,4-benzodioxine-2-carboxamide](/img/structure/B2353950.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-5-(4-nitrophenyl)furan-2-carboxamide](/img/structure/B2353953.png)


![2,2,2-Trifluoro-1-[3-(thiophen-2-yl)imidazo[1,5-a]pyridin-1-yl]ethan-1-one](/img/structure/B2353959.png)
